molecular formula C18H21ClN2O2 B4964091 N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide

N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide

Cat. No. B4964091
M. Wt: 332.8 g/mol
InChI Key: RPTOAEYXULGJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzoyl)-1-adamantanecarbohydrazide, also known as ACHN-975, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been found to have various biochemical and physiological effects, which makes it an interesting subject for further research.

Mechanism of Action

The mechanism of action of N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression. Inhibition of HDAC activity by this compound leads to the activation of various genes that are involved in cell death and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed by various techniques. This compound has also been found to have low toxicity, which makes it a good candidate for further research. However, there are some limitations to its use in lab experiments. This compound is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide. One direction is to study its potential use in the treatment of cancer. Further preclinical studies are needed to determine the efficacy of this compound in vivo and to optimize its dosing and administration. Another direction is to study its potential use in the treatment of inflammatory diseases. This compound has been found to have anti-inflammatory activity, and further studies are needed to determine its mechanism of action and potential therapeutic applications. Finally, there is a need for further research to understand the mechanism of action of this compound. Understanding the molecular targets of this compound will provide insights into its potential therapeutic applications and will aid in the design of experiments to study its effects.

Synthesis Methods

The synthesis of N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide involves the reaction of 1-adamantanecarbohydrazide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by various techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide has been found to have potential applications in the field of medicine. It has been studied for its anticancer activity and has shown promising results in preclinical studies. This compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to induce cell death in cancer cells by activating the apoptotic pathway.

properties

IUPAC Name

N'-(3-chlorobenzoyl)adamantane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c19-15-3-1-2-14(7-15)16(22)20-21-17(23)18-8-11-4-12(9-18)6-13(5-11)10-18/h1-3,7,11-13H,4-6,8-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTOAEYXULGJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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